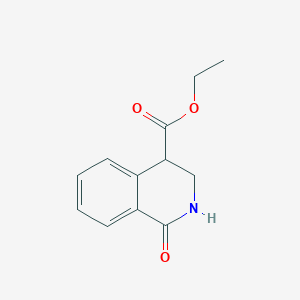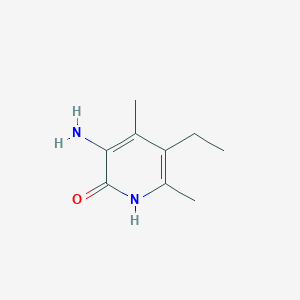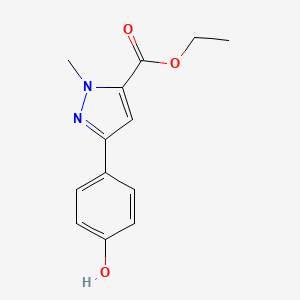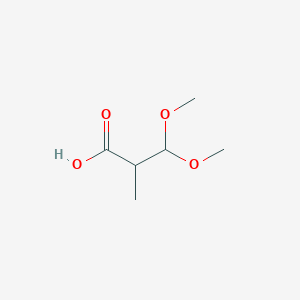
3,3-Dimethoxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-2-methylpropanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, featuring two methoxy groups (-OCH3) attached to the third carbon atom and a methyl group (-CH3) attached to the second carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 2-Methylpropanoic Acid: One common synthetic route involves the methylation of 2-methylpropanoic acid using methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield this compound.
Starting from 2-Methylpropene: Another approach involves the oxidation of 2-methylpropene to form 2-methylpropanoic acid, followed by methylation using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Different methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand metabolic pathways and enzyme activities.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
3,3-Dimethoxy-2-methylpropanoic acid is similar to other compounds such as 2,3-dihydroxy-2-methylpropanoic acid and methyl 3,3-dimethoxypropionate. its unique structure, with two methoxy groups and a methyl group, gives it distinct chemical properties and reactivity compared to these compounds.
Comparación Con Compuestos Similares
2,3-Dihydroxy-2-methylpropanoic acid
Methyl 3,3-dimethoxypropionate
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3,3-dimethoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(5(7)8)6(9-2)10-3/h4,6H,1-3H3,(H,7,8) |
Clave InChI |
OEFYPYDLUNTURE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


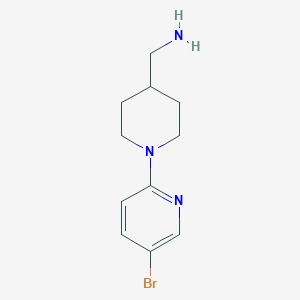

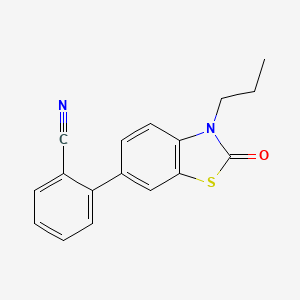

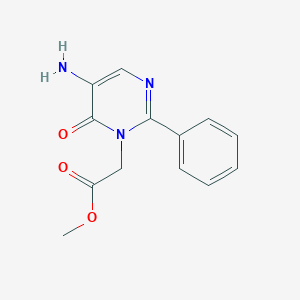
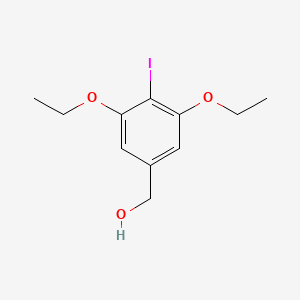

![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
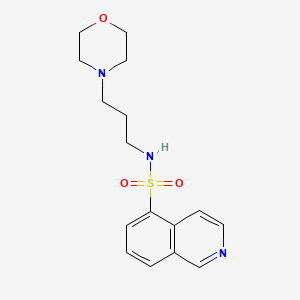
![N-[1-(3,4-dichlorophenyl)propyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15357844.png)
